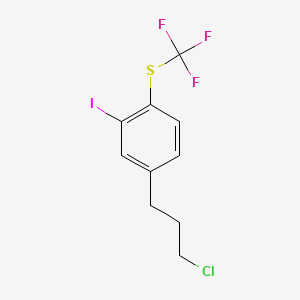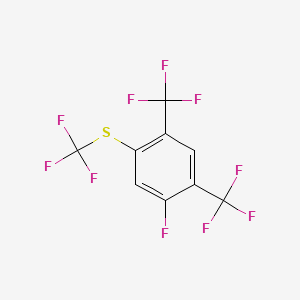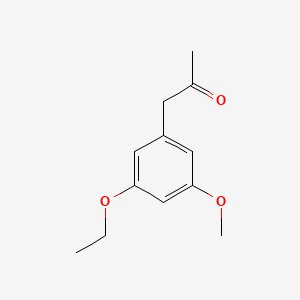
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is often used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions . The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of the ethoxy and methoxy groups can affect the compound’s reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: This compound has a similar structure but lacks the ethoxy group.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
Uniqueness
1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These functional groups can influence the compound’s chemical reactivity and its interactions with other molecules, making it distinct from similar compounds .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(3-ethoxy-5-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-4-15-12-7-10(5-9(2)13)6-11(8-12)14-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
JTBSAPLZXFPEBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)OC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


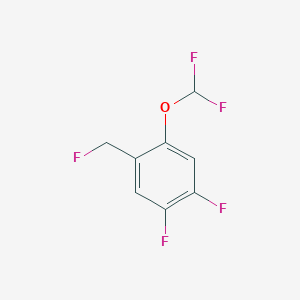
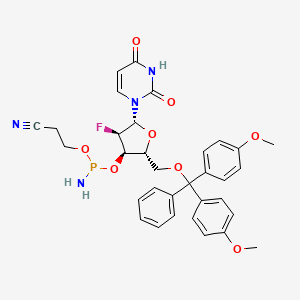
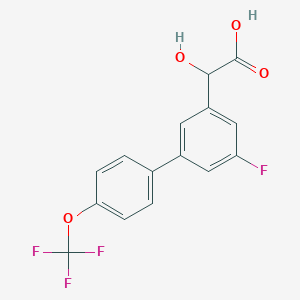
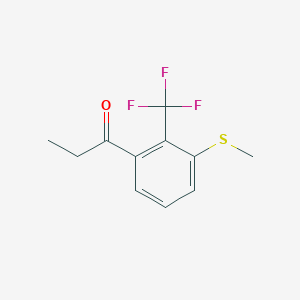
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
